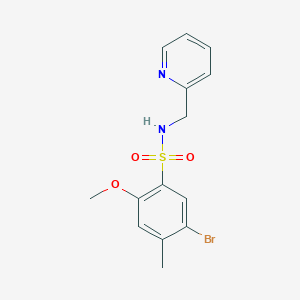
5-bromo-2-methoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-methoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide is a chemical compound belonging to the class of sulfonamides. Sulfonamides are known for their broad range of applications, particularly in medicinal chemistry due to their antibacterial properties. This specific compound is of interest in various fields of scientific research, including chemistry, biology, and environmental science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide typically involves several steps:
Bromination: The starting material, 2-methoxy-4-methylbenzenesulfonamide, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Methoxylation: The brominated intermediate is then subjected to methoxylation, where a methoxy group is introduced at the 2-position using a methoxylating agent like sodium methoxide.
N-alkylation: The final step involves the N-alkylation of the sulfonamide with 2-pyridinylmethyl chloride in the presence of a base such as potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide.
Major Products
Oxidation: Products include 5-bromo-2-methoxy-4-methylbenzenesulfonic acid.
Reduction: Products include 5-bromo-2-methoxy-4-methylbenzenesulfonamide.
Substitution: Products vary depending on the nucleophile used, such as 5-azido-2-methoxy-4-methylbenzenesulfonamide.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, 5-bromo-2-methoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide is studied for its potential as an enzyme inhibitor. Its sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites of enzymes and inhibit their activity.
Medicine
Medically, this compound is explored for its antibacterial properties. Sulfonamides are known to inhibit the synthesis of folic acid in bacteria, which is essential for their growth and replication. This makes the compound a potential candidate for developing new antibacterial drugs.
Industry
In industry, the compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 5-bromo-2-methoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active sites of enzymes, particularly those involved in folic acid synthesis, leading to enzyme inhibition. This results in the disruption of essential metabolic pathways in bacteria, ultimately causing their death.
相似化合物的比较
Similar Compounds
5-bromo-2-methoxy-4-methylbenzenesulfonamide: Lacks the pyridinylmethyl group, making it less effective as an enzyme inhibitor.
2-methoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide: Lacks the bromine atom, which may affect its reactivity and binding affinity.
5-bromo-2-methoxy-4-methyl-N-(4-pyridinylmethyl)benzenesulfonamide: Has a different position for the pyridinylmethyl group, potentially altering its biological activity.
Uniqueness
The presence of both the bromine atom and the pyridinylmethyl group in 5-bromo-2-methoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide makes it unique. These functional groups contribute to its high reactivity and strong binding affinity to enzyme active sites, enhancing its potential as a therapeutic agent and research tool.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
属性
IUPAC Name |
5-bromo-2-methoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3S/c1-10-7-13(20-2)14(8-12(10)15)21(18,19)17-9-11-5-3-4-6-16-11/h3-8,17H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDNXHIKFYXBFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)NCC2=CC=CC=N2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497961.png)
![4-{[(4-Methoxynaphthyl)sulfonyl]amino}benzoic acid](/img/structure/B497962.png)
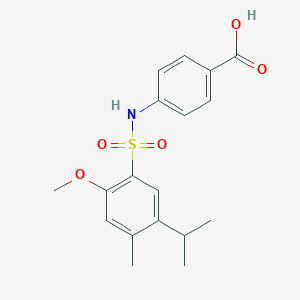
![4-{[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497967.png)
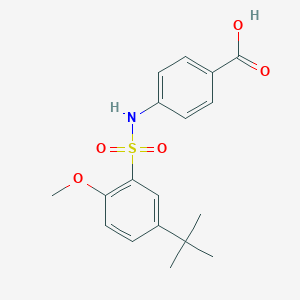
![3-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497971.png)
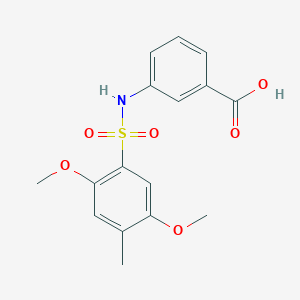
![3-{[(3-Ethoxy-4-fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B497975.png)
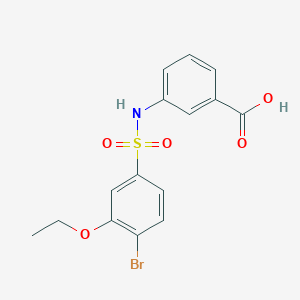
![3-{[(4-Chloro-3-ethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497977.png)
![2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide](/img/structure/B497979.png)
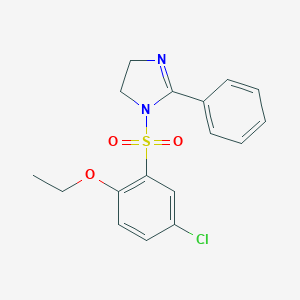
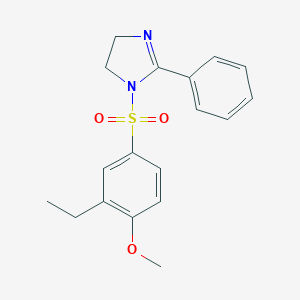
![4,5-dimethyl-2-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B497984.png)
